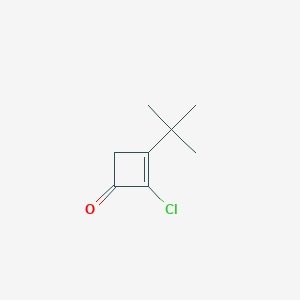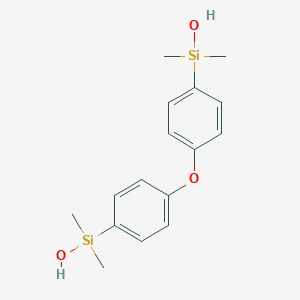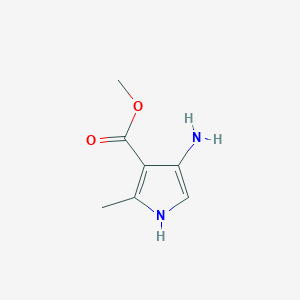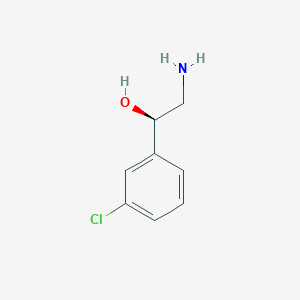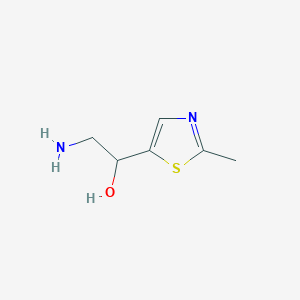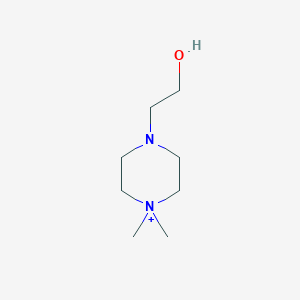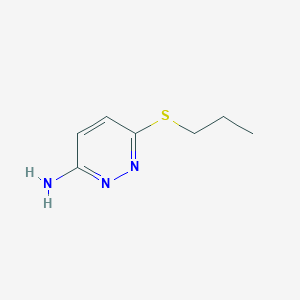
(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid, commonly known as AFTA, is a naturally occurring fatty acid found in various plants and animals. AFTA has been the center of attention for scientific research due to its potential biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of AFTA is not fully understood. However, it is believed that AFTA exerts its biological and pharmacological activities by modulating various signaling pathways and gene expression. AFTA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. AFTA has also been reported to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism.
Biochemical and Physiological Effects:
AFTA has been shown to exhibit various biochemical and physiological effects. It has been reported to lower the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). AFTA has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. Furthermore, AFTA has been reported to regulate lipid metabolism by increasing the levels of high-density lipoprotein (HDL) and decreasing the levels of low-density lipoprotein (LDL).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AFTA in lab experiments include its natural occurrence, easy synthesis method, and potential biological and pharmacological activities. However, the limitations of using AFTA in lab experiments include its low solubility in water and the need for high purity of the starting material.
Zukünftige Richtungen
There are numerous future directions for the study of AFTA. Some of these include:
1. Investigation of the molecular mechanism of action of AFTA.
2. Development of more efficient and cost-effective synthesis methods for AFTA.
3. Investigation of the potential use of AFTA in the treatment of various diseases.
4. Study of the pharmacokinetics and pharmacodynamics of AFTA.
5. Investigation of the potential use of AFTA as a dietary supplement.
Conclusion:
In conclusion, AFTA is a naturally occurring fatty acid that has been extensively studied for its potential biological and pharmacological activities. AFTA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The mechanism of action of AFTA is not fully understood, but it is believed to modulate various signaling pathways and gene expression. AFTA has numerous advantages and limitations for lab experiments, and there are numerous future directions for the study of AFTA.
Synthesemethoden
AFTA is synthesized by the oxidation of linoleic acid, which is a polyunsaturated fatty acid. This process involves the use of various chemical reagents and catalysts. The yield of AFTA depends on the reaction conditions and the purity of the starting material.
Wissenschaftliche Forschungsanwendungen
AFTA has been extensively studied for its potential biological and pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. AFTA has also been shown to modulate the immune system and regulate lipid metabolism. Furthermore, AFTA has been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
114601-85-3 |
|---|---|
Produktname |
(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(5E,9Z,11E)-9-acetyl-8-formylheptadeca-5,9,11-trienoic acid |
InChI |
InChI=1S/C20H30O4/c1-3-4-5-6-7-11-14-19(17(2)22)18(16-21)13-10-8-9-12-15-20(23)24/h7-8,10-11,14,16,18H,3-6,9,12-13,15H2,1-2H3,(H,23,24)/b10-8+,11-7+,19-14+ |
InChI-Schlüssel |
QYSPNDLSROHLFH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C/C=C(/C(C/C=C/CCCC(=O)O)C=O)\C(=O)C |
SMILES |
CCCCCC=CC=C(C(CC=CCCCC(=O)O)C=O)C(=O)C |
Kanonische SMILES |
CCCCCC=CC=C(C(CC=CCCCC(=O)O)C=O)C(=O)C |
Synonyme |
anhydrolevulgandin D2 AnLGD2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



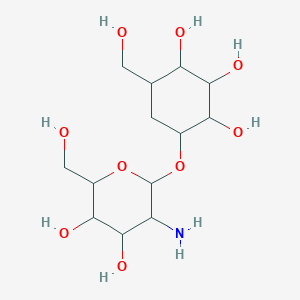
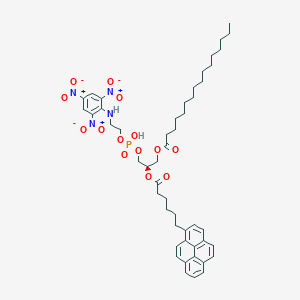
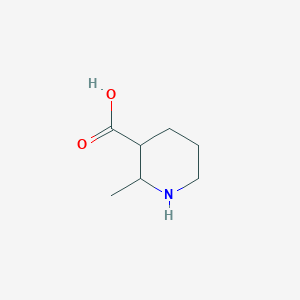
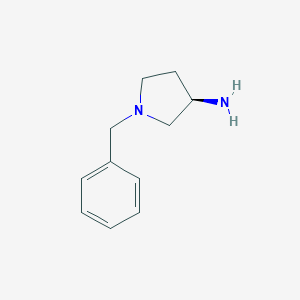
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)

